螺鏇黴素

描述

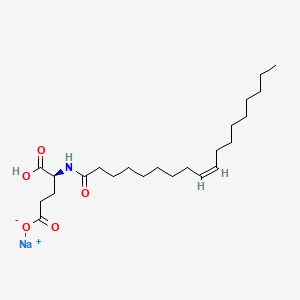

螺旋霉素是一种从真菌Sporotrichum laxum ATCC 15155 中分离得到的天然产物。 它已表现出多种生物活性,包括显著的抗幽门螺杆菌特性、降胆固醇活性以及对内皮细胞和肿瘤细胞系的抑制作用 .

科学研究应用

螺旋霉素具有广泛的科学研究应用:

作用机制

螺旋霉素通过各种分子靶点和途径发挥作用。它通过干扰细菌细胞壁合成来抑制幽门螺杆菌的生长。其降胆固醇活性归因于抑制胆固醇生物合成中涉及的关键酶。 抗肿瘤作用是通过诱导癌细胞凋亡和抑制血管生成介导的 .

类似化合物:

青霉素: 与螺旋霉素一样,青霉素是一种具有抗菌特性的真菌代谢产物。

洛伐他汀: 另一种真菌代谢产物洛伐他汀以其降胆固醇活性而闻名。

间苯二酚酸内酯: 这些化合物与螺旋霉素具有结构相似性,并表现出各种生物活性.

螺旋霉素的独特性: 螺旋霉素的独特性在于其广泛的生物活性,包括抗幽门螺杆菌、降胆固醇和抗肿瘤特性。 它抑制植物生长的能力也使其与其他类似化合物区别开来 .

生化分析

Cellular Effects

Spirolaxine has been shown to inhibit the chemotaxis and differentiation of bovine microvascular endothelial cells (BMEC) at non-toxic doses . It also inhibits the proliferation of different cells, including endothelial cells (BMEC and HUVEC) and tumor cell lines (LoVo, HL60), in a dose-dependent manner .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

合成路线和反应条件: 螺旋霉素可以通过发酵Sporotrichum pruinosum FD 29458,ATCC 74330 来合成 . 该过程涉及在特定条件下培养真菌以生产该化合物。

工业生产方法: 螺旋霉素的工业生产涉及大规模发酵过程。 该真菌在生物反应器中生长,并控制温度、pH 值和营养供应,以最大限度地提高螺旋霉素的产量 .

化学反应分析

反应类型: 螺旋霉素会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物以增强其生物活性或创建衍生物以进行进一步研究至关重要 .

常见试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见氧化剂来氧化螺旋霉素。

还原: 使用硼氢化钠或氢化铝锂等还原剂来还原螺旋霉素。

相似化合物的比较

Penicillin: Like spirolaxine, penicillin is a fungal metabolite with antibacterial properties.

Lovastatin: Another fungal metabolite, lovastatin, is known for its cholesterol-lowering activity.

Resorcylic Acid Lactones: These compounds share structural similarities with spirolaxine and exhibit various biological activities.

Uniqueness of Spirolaxine: Spirolaxine is unique due to its broad spectrum of biological activities, including anti-Helicobacter pylori, cholesterol-lowering, and anti-tumor properties. Its ability to inhibit plant growth also sets it apart from other similar compounds .

属性

IUPAC Name |

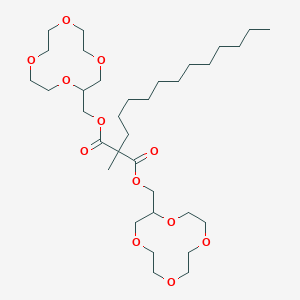

(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIMFHQXGMXDMO-DGROVODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Spirolaxine and where does it come from?

A: Spirolaxine is a bioactive natural product originally isolated from the fungus Sporotrichum laxum. [, ] It belongs to a class of compounds called phthalides, characterized by a specific fused ring structure.

Q2: What is the significance of Spirolaxine in the medical field?

A: Spirolaxine has demonstrated potent activity against Helicobacter pylori (H. pylori), a bacterium implicated in gastric and duodenal ulcers, and potentially linked to gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma. [] This makes Spirolaxine a promising candidate for the development of new anti-H. pylori drugs.

Q3: What is the absolute configuration of Spirolaxine?

A: The absolute configuration of Spirolaxine has been determined to be (3R,2''R,5''R,7''R) through a combination of single-crystal X-ray analysis and circular dichroism studies. [, ]

Q4: Have there been any successful total syntheses of Spirolaxine?

A: Yes, several research groups have reported successful total syntheses of (+)-Spirolaxine methyl ether, a derivative of Spirolaxine. These syntheses typically employ a convergent approach, utilizing various strategies such as heterocycle-activated Julia olefination, Prins cyclization, and cyclopropanol-based coupling reactions. [, , , , , , , , , , , ]

Q5: How does the structure of Spirolaxine methyl ether relate to its activity against H. pylori?

A: Studies on Spirolaxine methyl ether analogues have provided insights into its structure-activity relationship (SAR). For example, modifications to the aromatic ring of the phthalide moiety and the length of the alkyl chain attached to the spiroacetal system were shown to influence the anti-H. pylori activity. []

Q6: Has Spirolaxine been modified to improve its activity or pharmacological properties?

A: Yes, researchers have synthesized various analogues of Spirolaxine methyl ether, exploring modifications to its structure to potentially enhance its anti-H. pylori activity and other pharmacological properties. [, ]

Q7: Are there any studies investigating the biosynthesis of Spirolaxine?

A: Research has identified a type III polyketide synthase as being involved in the biosynthesis of Spirolaxine. [, ] This finding contributes to the understanding of Spirolaxine production in Sporotrichum laxum.

Q8: Has the metabolic fate of Spirolaxine been investigated?

A: Yes, microbial transformation studies using microorganisms like Bacillus megaterium and Cunninghamella echinulata have shown that Spirolaxine can undergo hydroxylation at various positions on its structure. [] Additionally, biotransformation studies using Absidia cuneospora and Trametes hirsuta have shown the formation of β-glycosyl and β-xylosyl derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)